molecular formula C11H17NO B1329533 3-(Benzylmethylamino)-1-propanol CAS No. 5814-42-6

3-(Benzylmethylamino)-1-propanol

Cat. No. B1329533
CAS RN: 5814-42-6
M. Wt: 179.26 g/mol
InChI Key: YQAUZGVTGQVMPM-UHFFFAOYSA-N
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Description

The compound 3-(Benzylmethylamino)-1-propanol is a chemical of interest due to its potential applications in various fields, including pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with a focus on achieving high stereoselectivity and yield. For instance, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic is described, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions . Another study investigates the synthesis of 3-methylamino-1-benzyl alcohol, starting from acetyl benzene, using a Mannich reaction followed by reduction with KBH4, achieving a total yield of 45.3% . These methods could potentially be adapted for the synthesis of 3-(Benzylmethylamino)-1-propanol.

Molecular Structure Analysis

The molecular structure of compounds can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel benzamide derivative's structure was elucidated using X-ray diffraction, indicating crystallization in a triclinic system, and DFT calculations were used to confirm the geometrical parameters . These techniques could be applied to determine the molecular structure of 3-(Benzylmethylamino)-1-propanol.

Chemical Reactions Analysis

The reactivity of chemical compounds can be studied through their behavior with different nucleophiles. For instance, derivatives of furanones and benzoxazinones were reported to have specific reactivity patterns with various nucleophiles . Understanding such reactivity can provide insights into the chemical reactions that 3-(Benzylmethylamino)-1-propanol may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its molecular structure and reactivity. Theoretical calculations such as DFT can predict properties like HOMO and LUMO energies, which are indicative of a molecule's chemical reactivity . Additionally, the antioxidant properties of a molecule can be determined using assays such as the DPPH free radical scavenging test . These methods could be used to analyze the properties of 3-(Benzylmethylamino)-1-propanol.

Scientific Research Applications

1. Pharmaceutical Applications

3-(Benzylmethylamino)-1-propanol has been observed in the pharmacokinetics of certain drugs. For instance, it is seen in the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic. The drug, targeting bacterial leucyl tRNA synthetase, exhibits complex pharmacokinetics, involving the propanol side chain undergoing oxidation to form a major metabolite. This metabolite, characterized by a long plasma elimination half-life, is indicative of the intricate metabolic pathways involved in the drug's disposition (Bowers et al., 2013).

2. Radiopharmaceutical Research

In the domain of radiopharmaceuticals, 3-(Benzylmethylamino)-1-propanol is a part of the structure of various radiolabeled compounds. These compounds are employed in imaging and therapy, specifically in the detection and treatment of diseases like melanoma. The use of radiolabeled benzamide, for instance, demonstrates promising results in melanoma imaging, leveraging the unique characteristics of melanocytes and melanin. This highlights the compound's potential in enhancing diagnostic accuracy and treatment efficacy in oncology (Maffioli et al., 1994; Mier et al., 2014).

3. Chemical Safety and Exposure Studies

Studies involving 3-(Benzylmethylamino)-1-propanol also encompass the safety and exposure evaluation of related compounds. Investigations into the transdermal resorption of ethanol- and 2-propanol-containing disinfectants, which are structurally related to 3-(Benzylmethylamino)-1-propanol, provide insights into the safety of such compounds in medical environments. The findings suggest no significant enhancement of dermal absorption, underlining the compounds' safety profile in clinical settings (Kirschner et al., 2007).

4. Environmental Exposure and Health Impact

Environmental phenols, a group to which 3-(Benzylmethylamino)-1-propanol is structurally related, have been the subject of extensive study regarding human exposure and health impacts. Investigations into the urinary concentrations of environmental phenols among pregnant women are vital in understanding the exposure levels and potential health implications, particularly considering the ubiquitous nature of these chemicals in consumer products and pesticides (Mortensen et al., 2014).

Safety And Hazards

The safety and hazards associated with “3-(Benzylmethylamino)-1-propanol” would depend on its specific properties and uses. As with any chemical substance, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for “3-(Benzylmethylamino)-1-propanol” could involve further exploration of its potential uses in various chemical reactions and processes. This could include its use as a reagent in the synthesis of other complex organic compounds, or its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

3-[benzyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(8-5-9-13)10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUZGVTGQVMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973714
Record name 3-[Benzyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylmethylamino)-1-propanol

CAS RN

5814-42-6
Record name 3-[Methyl(phenylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Benzyl-N-methylamino)propan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5814-42-6
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Record name 3-[Benzyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-benzyl-N-methylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Masłowska‐Lipowicz… - Chemical Biology & Drug …, 2014 - Wiley Online Library
… 3-Benzylmethylamino-1-propanol 10 was N-alkylated with 11 in 1,2-dimethoxyethane (DME) in the presence of triethylamine (TEA) to 3-(N-benzyl-N-methylamino)-1-propanol 12 40. …
Number of citations: 6 onlinelibrary.wiley.com
C Kundu, SK Sinha - Indian Journal of Physiology and Allied Sciences, 2023 - mail.ijpas.org
Background: People are consuming nicotine in the form of cigars, pipes and, cigarettes etc. and they are suffering from lungs, liver, heart diseases, involving hidden killer for human …
Number of citations: 3 mail.ijpas.org
AS El-Oksh, DM Elmasry, GA Ibrahim - Iraqi Journal of Veterinary Sciences, 2022 - iasj.net
This work aimed to focus on the antibacterial properties of garlic nanoemulsion on some multidrug resistance (MDR) strains of Pseudomonas aeruginosa isolated from broiler farms and …
Number of citations: 6 www.iasj.net

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